molecular formula C25H26N6O B2423303 1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one CAS No. 2309191-62-4

1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B2423303
CAS No.: 2309191-62-4
M. Wt: 426.524
InChI Key: MWQKGHBPYMOHBZ-UHFFFAOYSA-N
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Description

1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one is a complex organic compound that features a unique combination of triazole, pyridazine, diazepane, and diphenylethanone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

The synthesis of 1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole and pyridazine rings, followed by the construction of the diazepane ring and the final coupling with diphenylethanone.

    Formation of Triazole and Pyridazine Rings: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and ortho esters. The pyridazine ring is typically formed through the reaction of hydrazine with diketones or similar compounds.

    Construction of Diazepane Ring: The diazepane ring is usually synthesized through the reaction of diamines with appropriate electrophiles, such as alkyl halides or epoxides.

    Coupling with Diphenylethanone: The final step involves the coupling of the diazepane-triazole-pyridazine intermediate with diphenylethanone, often using coupling reagents like carbodiimides or phosphonium salts under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents include alkyl halides and nucleophilic amines.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-19-26-27-22-13-14-23(28-31(19)22)29-15-8-16-30(18-17-29)25(32)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-14,24H,8,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQKGHBPYMOHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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